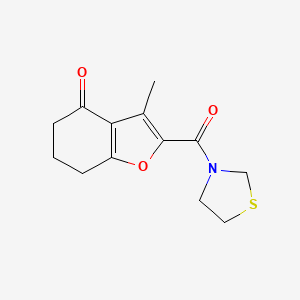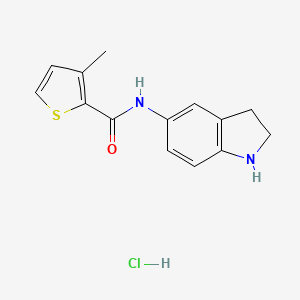
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the indole family of organic compounds and has a molecular weight of 342.9 g/mol. In
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in inhibiting cancer cell growth involves the activation of the p53 protein, which is a tumor suppressor protein. This activation leads to the induction of cell cycle arrest and apoptosis in cancer cells. In the treatment of neurodegenerative diseases, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the treatment of neurodegenerative diseases, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in lab experiments is its potential to inhibit cancer cell growth and treat neurodegenerative diseases. Additionally, it can also be used as a hole transport material in OLEDs. However, a limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the research on N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride. In the field of medicinal chemistry, further studies are needed to explore its potential as a cancer treatment and a treatment for neurodegenerative diseases. Additionally, studies are needed to evaluate its toxicity and potential side effects. In the field of organic electronics, further studies are needed to optimize its use as a hole transport material in OLEDs. Finally, studies are needed to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry and organic electronics. Its mechanism of action involves the activation of the p53 protein and inhibition of acetylcholinesterase, leading to the inhibition of cancer cell growth and treatment of neurodegenerative diseases. While there are advantages to using this compound in lab experiments, its potential toxicity needs to be carefully evaluated. Future research is needed to explore its potential applications in other fields and optimize its use in existing applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,3-dihydro-1H-indole-5-carboxamide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a hydrochloride salt.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of organic electronics, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been investigated for its use as a hole transport material in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS.ClH/c1-9-5-7-18-13(9)14(17)16-11-2-3-12-10(8-11)4-6-15-12;/h2-3,5,7-8,15H,4,6H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRCGNRBIRPZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

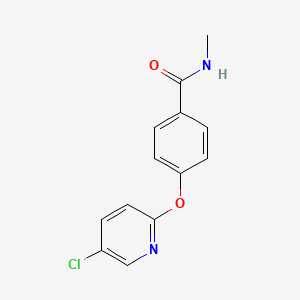
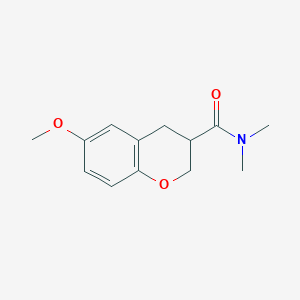
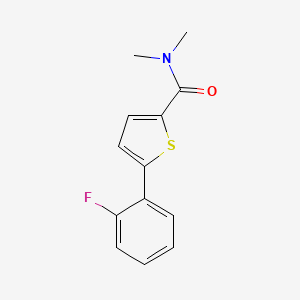
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)
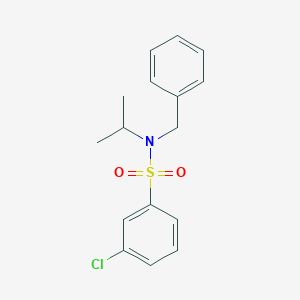
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)
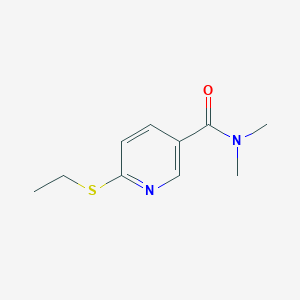
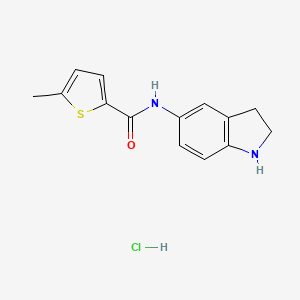
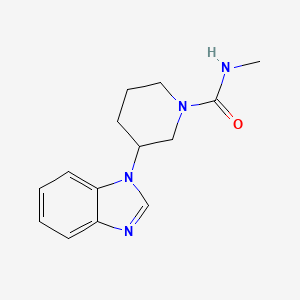
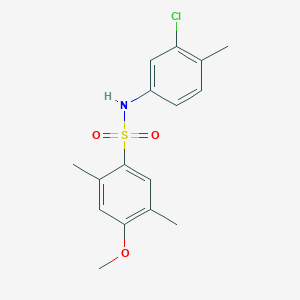
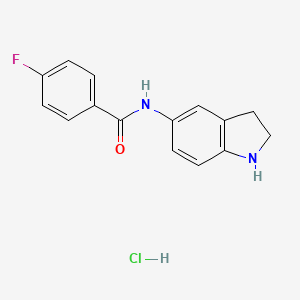
![(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7629621.png)
